Bis-T-23

Übersicht

Beschreibung

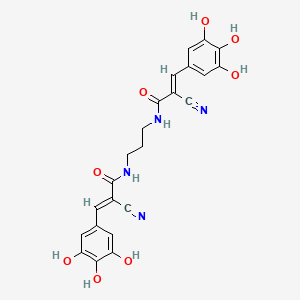

Bis-T-23 is a complex organic compound characterized by the presence of multiple cyano groups and trihydroxyphenyl moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis-T-23 typically involves multi-step organic reactions. The starting materials often include 3,4,5-trihydroxybenzaldehyde and malononitrile. The key steps in the synthesis include:

Knoevenagel Condensation: This reaction involves the condensation of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enonitrile.

Amidation: The intermediate product is then reacted with 3-aminopropylamine to form the final compound through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis-T-23 undergoes various chemical reactions, including:

Oxidation: The trihydroxyphenyl groups can be oxidized to form quinones.

Reduction: The cyano groups can be reduced to primary amines under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the cyano groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis-T-23 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Bis-T-23 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trihydroxyphenyl groups may participate in hydrogen bonding and π-π interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cresols: Similar in having phenolic structures but differ in the presence of methyl groups instead of cyano groups.

Phenolic Compounds: Share the trihydroxyphenyl moieties but lack the cyano groups and the complex amidation structure.

Uniqueness

Bis-T-23 is unique due to its combination of cyano and trihydroxyphenyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

Bis-T-23 is a compound that has garnered attention for its biological activity, particularly in the context of dynamin inhibition and its effects on cellular structures. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Originally identified as a potent inhibitor of lipid-stimulated GTPase activity in dynamin, this compound has been shown to influence various cellular processes, particularly those involving actin dynamics and kidney function. Its mechanism of action appears to involve promoting the oligomerization of dynamin, which is crucial for actin filament formation and cellular structure maintenance.

Dynamin Inhibition and Activation

This compound was first reported by Hill et al. (2005) as an inhibitor of dynamin's GTPase activity. Subsequent studies revealed that it actually enhances dynamin's ability to oligomerize, which is essential for its function in endocytosis and cytoskeletal dynamics. This dual role complicates the understanding of its effects but highlights its potential therapeutic applications in conditions like chronic kidney disease (CKD) .

Impact on Proteinuria

Research indicates that this compound significantly ameliorates proteinuria in various models of glomerular disease. In studies involving rodent models, administration of this compound led to a reduction in proteinuria levels and improved renal function without inducing nephrotoxicity .

Table 1: Effects of this compound on Proteinuria in Animal Models

| Study | Model | Treatment | Proteinuria Reduction | Notes |

|---|---|---|---|---|

| Schiffer et al. (2015) | Genetic models of CKD | This compound | Significant | Improved renal function |

| Gu et al. (2017) | LPS-induced proteinuria | This compound | Significant | Restored dynamin levels |

| Gu et al. (2014) | Puromycin aminonucleoside nephrosis | This compound | Transient reduction | Induced stress fibers |

Case Studies

- LPS-Induced Proteinuria : In a study by Gu et al., mice treated with LPS exhibited significant proteinuria, which was markedly reduced upon administration of this compound. The timing suggested that the effects were correlated with the compound's pharmacokinetics, reaching peak concentration shortly after injection .

- Chronic Kidney Disease Models : A series of experiments demonstrated that this compound could reverse glomerular damage across diverse genetic models of CKD. The compound not only improved proteinuria but also enhanced the assembly of focal adhesions and stress fibers in podocytes, vital for maintaining kidney function .

Pharmacokinetics

Pharmacokinetic studies show that this compound is rapidly absorbed into the bloodstream following intraperitoneal injection, achieving peak concentrations within 15 minutes. Importantly, various doses did not induce transient proteinuria or other toxic effects in healthy mice, indicating a favorable safety profile .

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O8/c24-10-14(4-12-6-16(28)20(32)17(29)7-12)22(34)26-2-1-3-27-23(35)15(11-25)5-13-8-18(30)21(33)19(31)9-13/h4-9,28-33H,1-3H2,(H,26,34)(H,27,35)/b14-4+,15-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPVOSBVTLGGOU-VHUAAIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C(=C2)O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(/C(=O)NCCCNC(=O)/C(=C/C2=CC(=C(C(=C2)O)O)O)/C#N)\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.